REACTION_CXSMILES
|
[NH:1]([C:3]([S:5][CH3:6])=[NH:4])[NH2:2].O.[CH3:8][O:9][C:10]1[CH:11]=[C:12]([C:16]([CH:18]=O)=O)[CH:13]=[CH:14][CH:15]=1>>[CH3:6][S:5][C:3]1[N:1]=[N:2][CH:18]=[C:16]([C:12]2[CH:13]=[CH:14][CH:15]=[C:10]([O:9][CH3:8])[CH:11]=2)[N:4]=1 |f:1.2|
|
Name
|
methyl hydrazinecarbimidothioate
|
Quantity
|
0.58 g
|
Type
|
reactant
|
Smiles
|
N(N)C(=N)SC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O.COC=1C=C(C=CC1)C(=O)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
according to the general procedure of Preparation 2
|
Name
|
|
Type
|
product
|
Smiles
|
CSC=1N=NC=C(N1)C1=CC(=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.01 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 78.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |